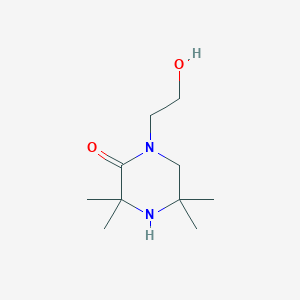
1-(2-Hydroxyethyl)-3,3,5,5-tetramethyl-piperazin-2-one
Cat. No. B8461355
M. Wt: 200.28 g/mol
InChI Key: BUMXGCXFKGZOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596461B1
Procedure details


244.2 g (2.05 mol) of chloroform are added to 180 g (1.36 mol) of 2-(2-amino-2-methylpropylamino)ethanol in 1204 ml of acetone. The mixture is cooled to 5° C. under stirring and a solution of 327 g (8.18 mol) of sodium hydroxide in 327 ml of water is slowly added, the temperature of the mixture being maintained at 0°-5° C. during the addition. The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours. Subsequently, the pH of the aqueous solution is corrected to 11 and the mixture is stirred for further 4 hours. Then, the mixture is filtered and the residue is washed with acetone. The filtrate and the acetone of washing are collected and evaporated under vacuum (70° C./24 mbar). The residue is distilled giving a white oil with a boiling point of 115° C. at 2.66 mbar. After cooling a solid product with a melting point of 91°-93° C. is obtained.





Identifiers


|
REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[NH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][NH:8][CH2:9][CH2:10][OH:11].[OH-:14].[Na+]>CC(C)=O.O>[OH:11][CH2:10][CH2:9][N:8]1[CH2:7][C:6]([CH3:13])([CH3:12])[NH:5][C:6]([CH3:13])([CH3:12])[C:7]1=[O:14] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
244.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
180 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(CNCCO)(C)C
|
|
Name
|
|
|
Quantity
|
1204 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
327 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
327 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature of the mixture being maintained at 0°-5° C. during the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours
|
|
Duration
|
15 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for further 4 hours
|
|
Duration
|
4 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then, the mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue is washed with acetone
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate and the acetone of washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum (70° C./24 mbar)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a white oil with a boiling point of 115° C. at 2.66 mbar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling a solid product with a melting point of 91°-93° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCN1C(C(NC(C1)(C)C)(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
